molecular formula C12H8N2O2 B1583814 1,10-Phenanthroline-4,7-diol CAS No. 3922-40-5

1,10-Phenanthroline-4,7-diol

Cat. No.: B1583814
CAS No.: 3922-40-5
M. Wt: 212.2 g/mol
InChI Key: SLIBCJURSADKPV-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-diol is an organic compound with the molecular formula C12H8N2O2. It is a derivative of 1,10-phenanthroline, featuring hydroxyl groups at the 4 and 7 positions. This compound is known for its chelating properties and is used in various chemical and biological applications.

Scientific Research Applications

1,10-Phenanthroline-4,7-diol has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Safety data sheets indicate that 1,10-Phenanthroline-4,7-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research on 1,10-Phenanthroline-4,7-diol could focus on its potential applications in various fields. For instance, its iron (II) complex’s rapid reaction with dissolved oxygen in aqueous solution could be further explored for potential applications in environmental science and technology . Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with novel properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-diol can be synthesized through the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline derivatives in acidic media . The reaction typically involves the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrolysis of 4,7-dihalogenated 1,10-phenanthroline derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline-4,7-diol is unique due to the presence of hydroxyl groups, which enhance its chelating ability and reactivity compared to its analogs. The hydroxyl groups also contribute to its solubility and potential biological activity.

Properties

IUPAC Name

1,10-dihydro-1,10-phenanthroline-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBCJURSADKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063234
Record name 1,10-Phenanthroline-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-40-5
Record name 4,7-Dihydroxy-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3922-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline-4,7-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-phenanthroline-4,7-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,10-Phenanthroline-4,7-diol interact with mild steel to inhibit corrosion in acidic environments?

A1: this compound (PHEN-OH) acts as a predominantly cathodic corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions []. The molecule adsorbs onto the steel surface, forming a protective layer that hinders the corrosion process. This adsorption occurs spontaneously and primarily through chemisorption, indicating a strong interaction between PHEN-OH and the metal surface []. The presence of hydroxyl groups (-OH) in PHEN-OH likely contributes to its strong adsorption through the formation of coordinate bonds with metal atoms on the steel surface. This adsorbed layer acts as a barrier, inhibiting the transport of corrosive ions to the metal surface and effectively slowing down the corrosion reactions.

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